1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methyl-4-oxopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-8-11(18)6-7-17(12(8)13(19)20)14-15-9-4-2-3-5-10(9)16-14/h2-7H,1H3,(H,15,16)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHQVBYUZFZICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=O)C2=NC3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735425 | |
| Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163685-30-0 | |
| Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163685300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-BENZIMIDAZOL-2-YL)-3-METHYL-4-OXO-1,4-DIHYDROPYRIDINE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5O9ZS633T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of Rabeprazole RCA Free Acid is the H+/K+ ATPase enzyme , also known as the gastric proton pump . This enzyme is located in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid.
Mode of Action
Rabeprazole RCA Free Acid is a proton pump inhibitor (PPI) . It works by covalently binding to the H+/K+ ATPase enzyme, thereby inhibiting its function. This inhibition suppresses the secretion of gastric acid, both basal and stimulated, in a dose-dependent manner. The compound is a prodrug, which means it is activated in the acidic environment of the parietal cells, where it transforms into its active sulphenamide form.
Biochemical Pathways
The inhibition of the H+/K+ ATPase enzyme by Rabeprazole RCA Free Acid disrupts the normal biochemical pathway of gastric acid production. This leads to a decrease in gastric acidity and an increase in gastric pH
Pharmacokinetics
Rabeprazole RCA Free Acid is metabolized primarily through a non-enzymatic pathway, making it less susceptible to the influence of genetic polymorphisms for CYP2C19. This results in minor influences on its pharmacokinetics and pharmacodynamics
Result of Action
The inhibition of gastric acid secretion by Rabeprazole RCA Free Acid leads to a reduction in gastric acidity. This can provide symptomatic relief for conditions where gastric acid directly worsens symptoms, such as gastroesophageal reflux disease (GERD), duodenal ulcers, and gastric ulcers.
Action Environment
Rabeprazole RCA Free Acid is extremely unstable and degrades in acidic environments. Therefore, it is typically manufactured and supplied in enteric-coated tablet form to protect it from the acidic environment of the stomach. The compound’s action, efficacy, and stability can
Biochemical Analysis
Biochemical Properties
Rabeprazole RCA Free Acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary metabolic pathway of Rabeprazole RCA Free Acid involves non-enzymatic conversion to rabeprazole-thioether. A minor metabolic pathway is via the cytochrome P450 liver isoenzymes CYP2C19 and CYP3A4. These interactions significantly influence the biochemical properties of this compound.
Cellular Effects
Rabeprazole RCA Free Acid has a profound effect on various types of cells and cellular processes. It is used to treat symptoms of gastroesophageal reflux disease (GERD), helping gastrointestinal ulcers heal, eradicating Helicobacter pylori, and treating hypersecretory conditions such as Zollinger-Ellison Syndrome. It influences cell function by inhibiting the final transport of hydrogen ions into the gastric lumen, thereby suppressing gastric acid secretion.
Molecular Mechanism
The mechanism of action of Rabeprazole RCA Free Acid involves specific inhibition of the H+, K+ ATPase, which is found at the secretory surface of parietal cells. By doing so, it inhibits the final transport of hydrogen ions into the gastric lumen. This inhibition is selective and irreversible, leading to a decrease in gastric acid production.
Temporal Effects in Laboratory Settings
In laboratory settings, the metabolic stability of Rabeprazole RCA Free Acid decreases as a function of incubation time. This results in the formation of thioether rabeprazole via nonenzymatic degradation and enzymatic metabolism. The compound exhibits first-order kinetics in microsome-free solution but shows non-linear kinetics in the microsome-present reaction system.
Dosage Effects in Animal Models
The effects of Rabeprazole RCA Free Acid vary with different dosages in animal models. Proton Pump Inhibitors (PPIs) like Rabeprazole RCA Free Acid are very effective drugs, used for gastric acid inhibition and therapy of important erosive and non-erosive gastrointestinal disorders in animals as well as humans.
Metabolic Pathways
Rabeprazole RCA Free Acid is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. The primary metabolic pathway of Rabeprazole RCA Free Acid is non-enzymatic conversion to rabeprazole-thioether.
Transport and Distribution
Rabeprazole RCA Free Acid is transported and distributed within cells and tissues. It inhibits the H+, K+ ATPase of the coating gastric cells and dose-dependent oppresses basal and stimulated gastric acid secretion. This inhibition leads to a decrease in gastric acid production, affecting the transport and distribution of this compound within cells and tissues.
Subcellular Localization
The subcellular localization of Rabeprazole RCA Free Acid is primarily in the parietal cells of the stomach. It is protonated, accumulates, and is transformed to an active sulfenamide in the acid environment of the parietal cells. This localization aligns with its role as a vital enzyme in the process of photosynthesis.
Biological Activity
1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, known by its CAS number 1163685-30-0, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H11N3O3
- Molecular Weight : 269.26 g/mol
- Physical State : Solid (light yellow)
- Solubility : Slightly soluble in water
- Boiling Point : Predicted at 506.9 ± 60.0 °C
| Property | Value |
|---|---|
| Molecular Formula | C14H11N3O3 |
| Molecular Weight | 269.26 g/mol |
| Boiling Point | 506.9 ± 60.0 °C |
| Density | 1.506 ± 0.06 g/cm³ |
| Solubility | Slightly in water |
| pKa | -1.41 ± 0.20 |
Anticancer Properties
Research indicates that derivatives of benzimidazole, including the compound , exhibit significant anticancer properties. A study highlighted the synthesis of various benzimidazole derivatives that showed strong binding affinity with DNA, leading to inhibition of human topoisomerase I (Hu Topo I), a key enzyme in DNA replication and repair. This inhibition was associated with cell cycle arrest in the G2/M phase, indicating potential for use as anticancer agents .
Case Study : In a screening against a panel of 60 human cancer cell lines conducted by the National Cancer Institute (NCI), specific derivatives demonstrated low GI50 values, indicating potent anticancer activity. For instance, one derivative inhibited Hu Topo I at an IC50 concentration comparable to that of camptothecin, a well-known chemotherapeutic agent .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that benzimidazole derivatives possess activity against a range of bacterial strains, including multidrug-resistant strains. The mechanisms often involve interference with bacterial DNA processes and cellular functions.
Table of Antimicrobial Activity :
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo... | Staphylococcus aureus | 2 - 16 |
| Pseudomonas aeruginosa | 4 - 16 | |
| Enterococcus faecalis | ≤16 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound binds to DNA, disrupting normal replication processes.
- Enzyme Inhibition : It inhibits topoisomerases, which are essential for DNA unwinding during replication.
- Cell Cycle Disruption : By causing cell cycle arrest at critical checkpoints (G2/M), it prevents cancer cells from proliferating.
Preparation Methods
Benzimidazole Ring Formation
The benzimidazole core is constructed via condensation of 1,2-phenylenediamine derivatives with carbonyl-containing substrates. A green protocol reported by employs arylidenemalononitriles under aqueous or solvent-free conditions (Scheme 1). For example:
-
Reaction conditions : 1,2-phenylenediamine (1 mmol) and arylidenemalononitrile (2 mmol) in water at 75°C for 20 minutes yield 2-aryl benzimidazoles with >90% efficiency.
-
Mechanism : Michael addition followed by cyclodehydration and aromatization (Scheme 2).
Adapting this method, substituting the arylidenemalononitrile with a methyl-oxo-dihydropyridine-carboxylic acid precursor could enable direct incorporation of the dihydropyridine moiety.
Dihydropyridine Ring Construction
The 1,4-dihydropyridine scaffold is classically synthesized via Hantzsch-type cyclization. However, integrating a carboxylic acid at C2 and a methyl group at C3 requires tailored precursors:
-
Starting materials : Ethyl 3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate or its β-ketoester analogs.
-
Cyclization : Acid-catalyzed condensation with ammonium acetate or urea under reflux.
Integrated Synthesis Strategies
Sequential Coupling and Cyclization
A two-step approach involves synthesizing the benzimidazole and dihydropyridine separately, followed by coupling:
-
Step 1 : Synthesize 2-(1H-benzimidazol-2-yl)acetic acid derivatives via methods in.
-
Step 2 : Condense with 3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HCl).
Challenges : Low yields due to steric hindrance and competing side reactions.
One-Pot Tandem Synthesis
A patented method for analogous benzimidazole-dihydropyridine hybrids employs dehydration-cyclization under acidic conditions:
-
Reactants : 2-methyl-4-(1-methyl-1H-benzimidazol-2-yl)aniline and butanamide.
-
Conditions : P₂O₅ and methanesulfonic acid (MsOH) at 150–160°C for 21 hours.
Adapting this protocol, replacing butanamide with a β-ketoacid derivative could yield the target compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies from highlight the superiority of water as a solvent for benzimidazole synthesis (Table 1):
| Condition | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Aqueous | H₂O | 75 | 20 | 92 |
| Solvent-free | None | 90 | 30 | 89 |
| Organic | Ethanol | 78 | 60 | 85 |
Key insight : Aqueous conditions reduce side products and enhance atom economy.
Catalytic Systems
-
Acid catalysts : MsOH and P₂O₅ promote dehydration in benzimidazole-dihydropyridine hybrids.
-
Oxidants : NaClO in acetonitrile/NaOH mediates aromatization at 30°C.
Purification and Characterization
Q & A
Basic: What are the standard synthetic routes and characterization methods for this compound?
Answer:
The compound is synthesized via multi-step protocols. A representative method involves:
- Step 1: Condensation of o-phenylenediamine with carbon disulfide in ethanol/KOH to form 1H-benzo[d]imidazole-2-thiol (confirmed by IR: S-H stretch at 2634 cm⁻¹; ¹H-NMR: δ12.31 for S-H) .
- Step 2: Reaction with hydrazine hydrate to introduce hydrazinyl groups, followed by condensation with aldehydes/ketones to form target derivatives .
- Final step: Cyclization with sodium cyanate/acetic acid to yield the carboxylic acid moiety.
Characterization:
- Elemental analysis (deviations ≤ ±0.4% from theoretical values).
- Spectroscopy: ¹H/13C-NMR for structural confirmation (e.g., δ10.93 for benzimidazole N-H; aromatic carbons at 130–115 ppm) .
- Mass spectrometry: ESI-MS confirms molecular ions (e.g., m/z 269.08 for C₁₄H₁₁N₃O₃) .
Basic: Which analytical techniques are recommended for purity assessment and impurity profiling?
Answer:
- RP-HPLC: Stability-indicating methods with C18 columns, using acetonitrile-phosphate buffer (pH 6.8) gradients. Detection at 210–280 nm resolves degradation products (e.g., oxidative impurities under stress conditions) .
- TLC: Rf comparisons for intermediates (e.g., 2-hydrazinyl derivatives show distinct mobility vs. precursors) .
- Elemental analysis: Critical for verifying synthetic accuracy, especially for nitrogen content (±0.3% tolerance) .
Advanced: How does the compound behave under hydrolytic, oxidative, and photolytic stress?
Answer:
- Hydrolysis: Susceptible to acid/base-mediated ring-opening at the pyridone moiety. Forced degradation studies (0.1N HCl/NaOH, 80°C) show ~15–20% degradation over 24 hours .
- Oxidation: H₂O₂ exposure generates sulfoxide derivatives (confirmed by MS/MS fragmentation).
- Photolysis: UV light (254 nm) induces <10% degradation over 48 hours, suggesting moderate photostability .
Methodological note: Use ICH Q1A guidelines for stress testing and peak purity analysis via diode array detection .
Advanced: What structural features influence its biological activity?
Answer:
- Benzimidazole core: Enhances DNA intercalation and antimicrobial activity. Substitutions at N1 (e.g., methyl groups) improve lipophilicity (logP ~1.72) and membrane permeability .
- Pyridone-carboxylic acid: Critical for metal chelation (e.g., Mg²⁺, Zn²⁺) in enzyme inhibition assays. Methyl at C3 stabilizes the keto-enol tautomer, affecting binding affinity .
- SAR studies: Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antibacterial activity (MIC 2–8 µg/mL against S. aureus) .
Advanced: How to resolve contradictions in elemental analysis and spectroscopic data?
Answer:
- Scenario: Discrepancies in nitrogen content (e.g., 22.60% theoretical vs. 22.58% observed) .
- Resolution:
Advanced: How can computational models predict solubility and reactivity?
Answer:
- COSMO solvation model: Predicts aqueous solubility (logS ≈ -3.2) using quantum-mechanical charge density surfaces. Adjust dielectric constants for solvent effects (e.g., DMSO vs. water) .
- DFT calculations: Optimize tautomeric forms (e.g., keto vs. enol) to identify reactive sites for electrophilic substitution .
- ADMET prediction: Tools like SwissADME estimate BBB permeability (low) and CYP inhibition (moderate) .
Advanced: What in vitro assays evaluate toxicity and mechanism of action?
Answer:
- Cytotoxicity: MTT assays (IC₅₀ ~50 µM in HepG2 cells) .
- Genotoxicity: Ames test (negative for TA98/TA100 strains at ≤100 µg/plate) .
- Enzyme inhibition: Fluorescence-based assays for topoisomerase II inhibition (EC₅₀ ~12 µM) .
Methodological note: Use positive controls (e.g., doxorubicin for cytotoxicity; norfloxacin for bacterial assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
